molecular formula C17H27NaO7 B041418 Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate CAS No. 66290-00-4

Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

Cat. No. B041418
CAS RN: 66290-00-4
M. Wt: 366.4 g/mol
InChI Key: SSFIAYXNSNDRNZ-QUYMUDRCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to be a sodium salt of a complex organic acid. The organic part of the molecule contains several functional groups, including hydroxyl groups (-OH), an epoxide ring (oxirane), and a carboxylate group (-COO-). The stereochemical designations (2S, 3R, 4R, etc.) indicate the spatial arrangement of these groups in the molecule.



Synthesis Analysis

Without specific information, it’s hard to detail a synthesis route for this compound. However, it likely involves several steps, including the formation of the epoxide ring and the introduction of the hydroxyl and carboxylate groups.



Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of multiple chiral centers (indicated by the 2S, 3R, etc. designations). The epoxide ring is a three-membered ring, which introduces strain into the molecule and can make it more reactive.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the epoxide ring is likely to be reactive and could be opened under the right conditions. The hydroxyl and carboxylate groups could also participate in various reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound likely has polar characteristics due to the presence of the hydroxyl and carboxylate groups, which could affect its solubility, boiling point, melting point, etc.


Safety And Hazards

Without specific information, it’s hard to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research or applications of this compound would depend on its intended use, which isn’t specified here.


properties

IUPAC Name

sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O7.Na/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18;/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20);/q;+1/p-1/b8-5+;/t9-,10-,11-,12-,13-,15+,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIAYXNSNDRNZ-QUYMUDRCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)[O-])C)C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)[O-])/C)[C@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate

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